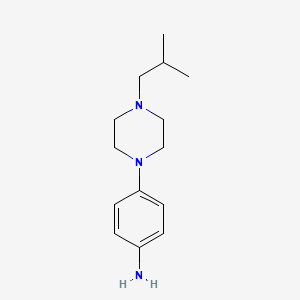

4-(4-Isobutylpiperazin-1-yl)aniline

Description

4-(4-Isobutylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a piperazine ring substituted with an isobutyl group at the 4-position and an aniline moiety. This compound is of interest in medicinal chemistry due to the structural versatility of the piperazine-aniline scaffold, which is commonly employed in drug discovery for targeting receptors such as serotonin or dopamine receptors .

Properties

IUPAC Name |

4-[4-(2-methylpropyl)piperazin-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-12(2)11-16-7-9-17(10-8-16)14-5-3-13(15)4-6-14/h3-6,12H,7-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDZQBPHYHPPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isobutylpiperazin-1-yl)aniline typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

Introduction of the Isobutyl Group: The isobutyl group can be introduced to the piperazine ring through an alkylation reaction using isobutyl bromide and a base such as potassium carbonate.

Coupling with Aniline: The final step involves coupling the substituted piperazine with aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isobutylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(4-Isobutylpiperazin-1-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound is used in the development of polymers and materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 4-(4-Isobutylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(4-Isobutylpiperazin-1-yl)aniline, highlighting differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Differences:

Lipophilicity: The isobutyl group in this compound confers higher lipophilicity compared to the methyl or ethyl analogs (e.g., 4-(4-Methylpiperazino)aniline, ). This may enhance blood-brain barrier penetration, a critical factor in CNS-targeting drugs.

Synthetic Accessibility: Methyl and ethyl piperazine derivatives (e.g., 4-(4-Methylpiperazino)aniline) are more straightforward to synthesize due to the commercial availability of methyl/ethyl piperazine precursors . Bulkier groups like isobutyl or bis(4-fluorophenyl)methyl require multistep synthesis, as seen in the preparation of 5-(4-isobutylpiperazin-1-yl)pyridin-2-amine .

Biological Activity :

- The nitroaniline derivative 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (mp 270°C) demonstrates antimicrobial activity, suggesting that nitro groups enhance electrophilic interactions with biological targets .

- Fluorinated analogs like 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline are explored for selective receptor binding due to fluorine’s electronegativity and metabolic stability .

Biological Activity

4-(4-Isobutylpiperazin-1-yl)aniline, also known by its CAS number 443915-57-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 219.31 g/mol

- IUPAC Name : this compound

This compound features a piperazine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

The precise mechanism of action for this compound remains under investigation; however, similar compounds have demonstrated interactions with neurotransmitter receptors and enzymes. Compounds with piperazine moieties are often involved in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound may influence mood regulation and cognitive functions.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. A study published in Journal of Medicinal Chemistry highlighted the potential of piperazine derivatives in targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Properties

In addition to anticancer effects, there is emerging evidence regarding the antimicrobial activity of piperazine derivatives. A study reported that certain derivatives exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Case Study 1: Neuropharmacological Effects

A clinical trial investigated the effects of a piperazine derivative similar to this compound on patients with anxiety disorders. Results indicated a significant reduction in anxiety levels compared to placebo groups, suggesting the compound's potential as an anxiolytic agent .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human fibroblast cells. The results showed a dose-dependent cytotoxic effect, with higher concentrations leading to increased cell death. This finding raises considerations for therapeutic windows when developing treatments based on this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)aniline | Antidepressant | Serotonin reuptake inhibition |

| 4-(3-Chloropropyl)piperazine | Anticancer | Apoptosis induction via caspases |

| 1-(2-Pyrimidinyl)piperazine | Antimicrobial | Membrane disruption |

This table illustrates how variations in the piperazine structure can influence biological activity and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.